molecular formula C25H32N2O2 B5186622 1-(4-ethylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine

1-(4-ethylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine

Cat. No. B5186622
M. Wt: 392.5 g/mol
InChI Key: BDKITYXDJOREAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is commonly referred to as EPP, and it has been found to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of EPP is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, EPP has been found to interact with dopamine and serotonin receptors, which are involved in the regulation of mood, cognition, and movement. By modulating the activity of these receptors, EPP may be able to improve cognitive function and reduce the symptoms of neurodegenerative disorders.
Biochemical and Physiological Effects
EPP has a wide range of biochemical and physiological effects, including its ability to modulate neurotransmitter activity in the brain. It has also been found to have antioxidant properties, which may help to protect against oxidative stress and inflammation. Additionally, EPP has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using EPP in lab experiments is its ability to modulate neurotransmitter activity in the brain. This makes it a valuable tool for studying the effects of neurotransmitters on behavior and cognition. Additionally, EPP has been found to have a relatively low toxicity profile, which makes it a safe compound to work with in the lab.
One of the limitations of using EPP in lab experiments is its relatively low solubility in water. This can make it difficult to work with in aqueous solutions, and may limit its use in certain types of experiments. Additionally, EPP has a relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on EPP. One area of focus is on the development of new drugs based on the structure of EPP. Researchers are exploring ways to modify the structure of EPP to improve its therapeutic potential and reduce its side effects. Additionally, there is ongoing research into the mechanisms of action of EPP, with the goal of gaining a better understanding of how this compound works in the body. Finally, researchers are exploring the potential use of EPP in combination with other drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of EPP involves several steps, starting with the reaction of 4-ethylbenzyl bromide with 2-(1-pyrrolidinylcarbonyl)phenol in the presence of potassium carbonate. The resulting product is then reacted with piperidine in the presence of sodium hydride to yield EPP. The overall yield of this synthesis method is around 50%, and the purity of the product can be improved through further purification techniques.

Scientific Research Applications

EPP has been the subject of extensive scientific research due to its potential applications in various fields. One of the primary areas of research has been in the development of new drugs for the treatment of various diseases. EPP has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has also been studied for its potential use in the treatment of cancer, as it has been found to have anti-tumor properties.

properties

IUPAC Name

[2-[1-[(4-ethylphenyl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O2/c1-2-20-9-11-21(12-10-20)19-26-17-13-22(14-18-26)29-24-8-4-3-7-23(24)25(28)27-15-5-6-16-27/h3-4,7-12,22H,2,5-6,13-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKITYXDJOREAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCC(CC2)OC3=CC=CC=C3C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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